

Tenovin-1 anti-fibrotic effect comparison with AGK2

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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

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Compound Profile and Mechanism at a Glance

The table below summarizes the core characteristics and primary anti-fibrotic mechanisms of **Tenovin-1** and AGK2.

Feature	Tenovin-1	AGK2
Primary Target	Dual SIRT1 and SIRT2 inhibitor [1] [2] [3]	Selective SIRT2 inhibitor [4] [5] [6]
Key Mechanism	Inhibits SIRT1/2 deacetylase activity; modulates STAT3, JNK-1, and growth factor receptors (EGFR, PDGFR- β) [1] [2].	Inhibits SIRT2 deacetylase activity; suppresses Fc ϵ RI signaling, calcium influx, and TGF- β /Smad pathway [4] [6].
Effect on Oxidative Stress	Strong antioxidant: Increases glutathione, catalase, superoxide dismutase; reduces malondialdehyde (MDA) [1] [2].	Modulates via NRF2; primary anti-fibrotic effect attributed to strong anti-inflammatory action [4] [6].
Effect on Inflammation	Reduces pro-inflammatory cytokines (IL-6, IL-1 β , TNF- α) [1] [2].	Potently inhibits mast cell degranulation and cytokines (TNF- α , IL-1 β , IL-4, IL-5, IL-6, IL-8) [4] [6] [7].

Efficacy and Experimental Data Across Disease Models

The following table consolidates the key experimental findings for each compound from *in vivo* and *in vitro* studies.

Disease Model	Tenovin-1	AGK2
Hepatic Fibrosis	Effective. HFD-induced ZDF rat model: Reduced collagen deposition, steatosis, and liver damage markers. <i>In vitro</i> in LX-2 cells: Reduced fibrosis biomarkers [1].	Information not available in search results.
Renal Fibrosis	Effective. HFD-induced ZDF rat model: Reduced urinary protein, BUN, sCr, and ECM proteins. <i>In vitro</i> in NRK-52E cells: Reduced ECM and apoptosis [2].	Effective. HFD-induced ZDF rat model: Reduced fibroblast activation and expression of α -SMA, fibronectin, and collagen I [2].
Cardiac Fibrosis	Information not available in search results.	Effective. D-Gal-induced rat model: Reduced cardiac fibrosis, downregulated TGF- β 1 and β -catenin expression [5].
Allergic Airway Inflammation/Fibrosis	Information not available in search results.	Effective. OVA-induced murine asthma model: Reduced immune cell infiltration, collagen deposition, α -SMA, and pro-inflammatory cytokines [4] [6] [7].

Detailed Experimental Protocols

To assist in experimental design, here are the methodologies from key studies cited in the tables.

Protocol 1: Tenovin-1 in Hepatic Fibrosis [1]

- **In Vivo Model:** Zucker Diabetic Fatty (ZDF) rats induced with a High-Fat Diet (HFD) for 10 weeks.
- **Treatment: Tenovin-1** was administered at 45 mg/kg via intraperitoneal (i.p.) injection to HFD-fed rats.
- **Key Assessments:**
 - **Histology:** Liver tissues analyzed for inflammatory cell infiltration, steatosis, and collagen deposition.
 - **Biochemistry:** Serum levels of triglycerides (TG), malondialdehyde (MDA), glutathione, catalase, and superoxide dismutase were measured.
 - **Molecular Biology:** Western blotting for SIRT1/2, p-JNK-1, p-STAT3, α -SMA, fibronectin, and pro-inflammatory cytokines (IL-6, IL-1 β , TNF- α).
- **In Vitro Model:** TGF- β 1-activated LX-2 human hepatic stellate cells and Free Fatty Acid (FFA)-treated simultaneous co-culture cells.

Protocol 2: AGK2 in Allergic Airway Fibrosis [4] [6]

- **In Vivo Model:** Ovalbumin (OVA)-sensitized and challenged murine model of allergic asthma.
- **Treatment:** AGK2 was administered via intraperitoneal injection.
- **Key Assessments:**
 - **Histology:** Lung tissues stained with H&E and Masson's trichrome to evaluate immune cell infiltration and collagen deposition.
 - **Serum Analysis:** Levels of IgE, OVA-specific IgE, IgG1, and IgG2a were measured.
 - **Cytokine Measurement:** Pro-inflammatory cytokines (TNF- α , IL-1 β , IL-4, IL-5, IL-6) were quantified in bronchoalveolar lavage fluid and lung tissue.
- **In Vitro Model:** Mast cells (RBL-2H3, RPMCs) stimulated by IgE/DNP-HSA; TGF- β /Smad reporter stable cells.

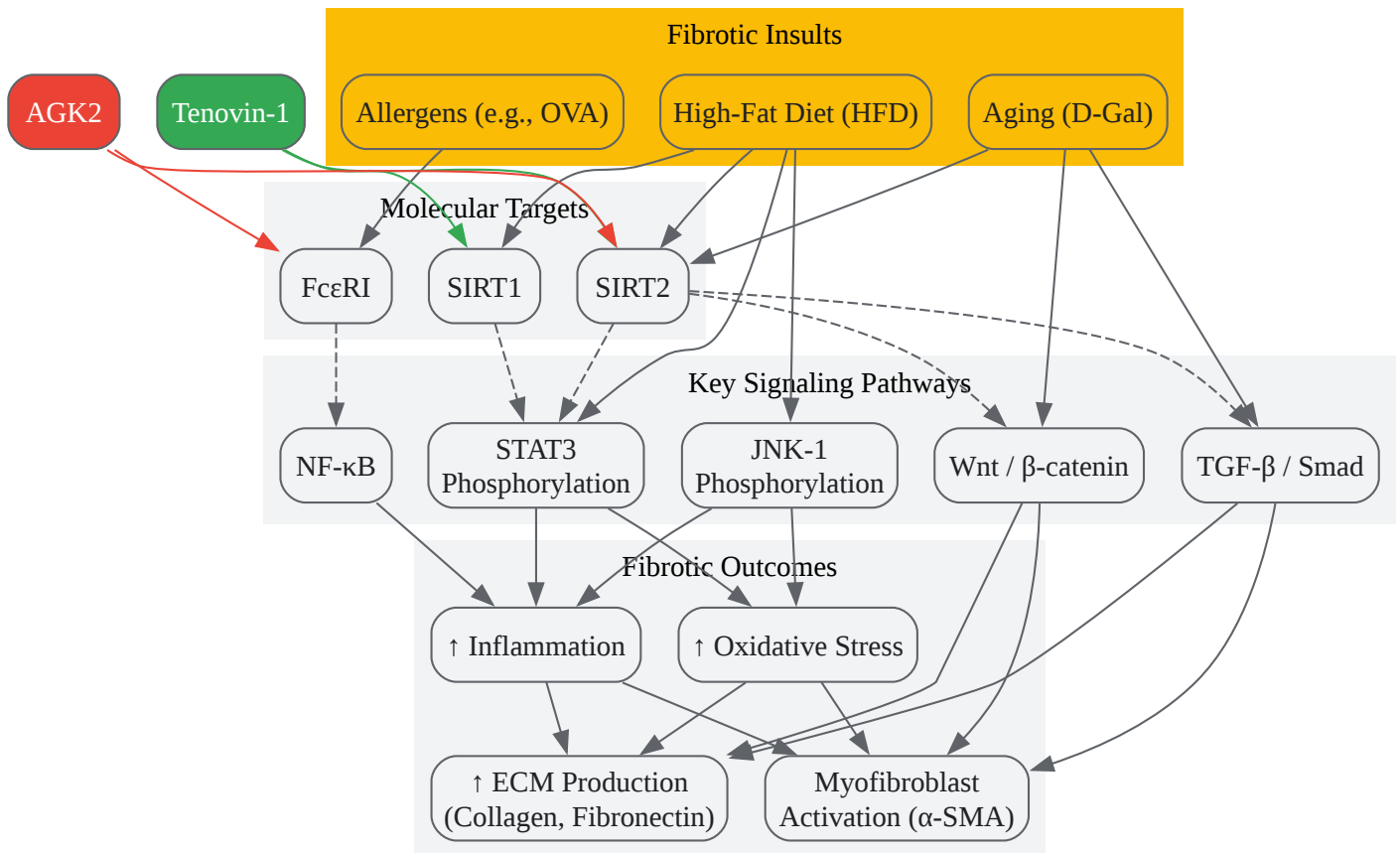
Protocol 3: AGK2 in Cardiac Fibrosis [5]

- **In Vivo Model:** D-Galactose (D-Gal)-induced accelerated aging model in Sprague-Dawley rats for 10 weeks.
- **Treatment:** AGK2 was administered to the D-Gal + AGK2 group.
- **Key Assessments:**
 - **Gene Expression:** mRNA levels of TGF- β 1 and β -catenin in heart tissue were analyzed using qRT-PCR.
 - **Protein Expression:** SIRT2 protein levels in heart tissue were measured by Western blotting.

- **Histology:** Masson's trichrome staining of heart tissue to quantify fibrosis percentage.

Visualizing the Anti-Fibrotic Mechanisms

The diagram below illustrates the distinct and shared signaling pathways through which **Tenovin-1** and **AGK2** exert their anti-fibrotic effects.



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Key Insights for Research and Development

Based on the comparative analysis, here are the strategic implications for different research goals:

- **For Broader Metabolic & Organ Fibrosis: Tenovin-1** presents a compelling candidate due to its dual SIRT1/2 inhibition and demonstrated efficacy in models of liver and kidney fibrosis, often linked to diabetes and metabolic syndrome [1] [2]. Its potent antioxidant activity is a key differentiator.
- **For Targeted SIRT2 Inhibition & Allergic/Airway Disease: AGK2** is the superior choice when a selective SIRT2 inhibitor is required. Its high potency in mast cell-mediated diseases like allergic asthma and fibrosis makes it ideal for investigating Th2-dominant inflammatory conditions [4] [6].
- **Considerations for Drug Development:**
 - **Specificity vs. Breadth:** The choice hinges on whether a broader (**Tenovin-1**) or more specific (AGK2) pharmacological profile is desirable, as this will influence both efficacy and potential off-target effects.
 - **Combination Potential:** Both compounds show evidence of working through multiple pathways. Exploring their use in combination with other anti-inflammatory or anti-fibrotic agents could yield synergistic effects.

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